molecular formula C15H22N2O B10840548 1S,2R-milnacipran

1S,2R-milnacipran

Cat. No.: B10840548
M. Wt: 246.35 g/mol
InChI Key: GJJFMKBJSRMPLA-ZFWWWQNUSA-N
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Description

1S,2R-Milnacipran is a single enantiomer of the pharmaceutical compound milnacipran, which is a known Serotonin and Norepinephrine Reuptake Inhibitor (SNRI) . The parent compound, milnacipran, is approved for the management of fibromyalgia and has been used in the treatment of major depressive disorder, providing a strong foundation for its research applications . Its main research value lies in its well-characterized mechanism of action, where it potently and selectively inhibits the reuptake of both norepinephrine and serotonin, with a slightly greater potency for norepinephrine reuptake inhibition . This balanced action on two critical monoamine neurotransmitter systems makes this compound a valuable pharmacological tool for investigating the roles of norepinephrine and serotonin in central nervous system processes. Researchers utilize this compound in preclinical studies to explore the pathophysiology and potential treatment mechanisms for chronic pain conditions, depressive disorders, and anxiety . Its high oral bioavailability and low protein binding enhance its utility in pharmacokinetic and pharmacodynamic studies . Furthermore, as a component of the racemic mixture, the specific contributions of the 1S,2R enantiomer to the overall pharmacological profile are a subject of ongoing scientific inquiry. This product is supplied for research purposes only, strictly for use in laboratory studies. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

(1R,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15-/m0/s1

InChI Key

GJJFMKBJSRMPLA-ZFWWWQNUSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@]1(C[C@H]1CN)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction of Phenylacetonitrile and (R)-Epichlorohydrin

The foundational method, detailed in patents EP2391599B1, TW-201031623-A, and BRPI1007404B8, begins with the condensation of phenylacetonitrile and (R)-epichlorohydrin in the presence of a strong alkaline metal base (e.g., NaNH₂ or NaH). This step forms a nitrile-epoxide adduct, which undergoes basic hydrolysis (NaOH/KOH) followed by acid treatment (HCl) to yield a γ-lactone intermediate (Formula IV) with >98% enantiomeric excess (ee).

Key Conditions :

  • Solvent : Toluene (used throughout Steps 1–5 for cost efficiency).

  • Temperature : 0–5°C for epoxide ring-opening; 25°C for lactonization.

  • Yield : 85–92% after crystallization.

Amide-Alcohol Formation via MNEt₂ or Lewis Acid Complex

The lactone reacts with diethylamine (NHEt₂) in the presence of AlCl₃ (Lewis acid) to form an amide-alcohol. This Friedel-Crafts acylation alternative avoids toluene side reactions, with AlCl₃·NHEt₂ stabilizing the intermediate.

Critical Parameters :

  • MNEt₂ Source : Preformed LiNEt₂ (from NHEt₂ + BuLi) ensures regioselectivity.

  • Byproduct Management : HCl generated during the reaction is removed via aqueous extraction to prevent back-reaction.

Chlorination and Phthalimide Coupling

Thionyl chloride (SOCl₂) converts the amide-alcohol to a chlorinated amide, which subsequently reacts with potassium phthalimide to introduce the amine-protecting group. Hydrolysis with hydrazine or ethanolamine liberates the primary amine, yielding (1S,2R)-milnacipran free base.

Optimization Insight :

  • Phthalimide Salt : Potassium phthalimide in toluene achieves 94% coupling efficiency.

  • Hydrolysis : Ethanolamine in aqueous toluene minimizes byproducts (e.g., phthalic hydrazide).

Salification to Hydrochloride Salt

The free base is treated with HCl in a solvent system (toluene/isopropyl acetate/isopropanol) to precipitate (1S,2R)-milnacipran hydrochloride. Crystallization yields >99.5% purity, meeting pharmacopeial standards.

Reductive Amination Route

Aldehyde Intermediate Preparation

An alternative method (Wiley) bypasses lactonization by synthesizing a cyclopropane aldehyde via Stork enamine alkylation. Phenylacetonitrile reacts with (R)-epichlorohydrin under phase-transfer conditions (NaOH/benzyltriethylammonium chloride) to form the aldehyde precursor.

Water-Soluble Reductive Amination

The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol/water. This one-pot reaction directly yields (1S,2R)-milnacipran free base with 88% ee, which is purified via chiral chromatography.

Advantages Over Traditional Methods :

  • Step Reduction : 4 steps vs. 6 steps in the asymmetric route.

  • Yield Improvement : 76% overall yield compared to 68% in multi-step processes.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

ParameterAsymmetric SynthesisReductive Amination
Steps64
Key ReagentsNaNH₂, AlCl₃, SOCl₂NaBH₃CN, NH₄OAc
Solvent SystemToluene (uniform)Methanol/Water
Enantiomeric Excess (%)>9888
Overall Yield (%)6876
ScalabilityIndustrial (kg-scale)Lab-scale (g-scale)

Table 2. Intermediate Characterization

IntermediateStructureee (%)Purity (%)
γ-Lactone (IV)Cyclopropane lactone98.599.2
Chlorinated AmideC₁₅H₁₇ClN₂O97.898.6
Phthalimide Deriv.C₂₃H₂₃N₃O₄96.397.9

Industrial and Regulatory Considerations

The asymmetric route remains dominant in manufacturing due to its high enantiocontrol and compatibility with existing API facilities. However, the reductive amination method offers a greener profile (water-based reagents) and is under investigation for pilot-scale adaptation. Regulatory filings (e.g., FDA Orange Book) specify the hydrochloride salt’s crystallinity and particle size distribution, both achievable via the toluene/isopropanol antisolvent system .

Chemical Reactions Analysis

Types of Reactions

1S,2R-milnacipran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Pharmacological Profile

1S,2R-milnacipran exhibits a balanced inhibition of serotonin and norepinephrine reuptake, with a slightly greater affinity for norepinephrine. This characteristic is believed to contribute to its efficacy in treating pain syndromes, as norepinephrine is implicated in the modulation of pain pathways in the central nervous system .

Treatment of Fibromyalgia

This compound is FDA-approved for the treatment of fibromyalgia. Clinical trials have demonstrated significant improvements in pain scores and overall function among patients treated with this compound compared to placebo .

Key Findings from Clinical Trials:

  • Efficacy : Patients reported a reduction in pain and improvement in quality of life metrics such as the SF-36 Physical Component Summary scores.
  • Onset of Action : Significant improvements were noted as early as one week after treatment initiation, with sustained benefits observed over six months .

Major Depressive Disorder

The efficacy of this compound has also been evaluated in the context of major depressive disorder. Studies indicate that it can lead to significant reductions in depression severity as measured by standardized scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) .

Summary of Clinical Trials:

Study TypeDurationSample SizeDosageOutcomes
Phase II10 weeks55375-100 mg/daySignificant improvement on MADRS and SDS scores
Phase IIIVariousMultipleFlexible dosingConsistent efficacy over placebo across multiple trials

Potential Use in Cognitive Disorders

Recent investigations suggest that levomilnacipran (the more active enantiomer of milnacipran) may have applications in treating cognitive decline associated with Alzheimer's disease by inhibiting beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1) activity . This represents a novel area of research that could expand the therapeutic use of milnacipran beyond mood disorders.

Safety Profile

This compound has been associated with a favorable safety profile compared to other SNRIs. Clinical data indicate fewer cardiovascular side effects and lower organ toxicity, particularly hepatic toxicity . Common adverse effects include nausea, headache, and constipation, but these are generally mild and manageable.

Comparison of Side Effects

Side EffectMilnacipranOther SNRIs
NauseaModerate occurrenceCommon
HeadacheModerate occurrenceCommon
Cardiovascular EffectsFewer incidentsHigher incidence

Mechanism of Action

1S,2R-milnacipran exerts its effects by selectively inhibiting the reuptake of serotonin and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound primarily targets the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .

Comparison with Similar Compounds

Pharmacodynamic Profiles

Table 1: Receptor Affinity and Selectivity of SNRIs

Compound NE:5-HT Selectivity Ratio Key Pharmacodynamic Notes
1S,2R-Milnacipran 2:1 50× greater NE inhibition and 13× greater 5-HT inhibition vs. 1R,2S-enantiomer
Racemic Milnacipran 1.5:1 Approved for fibromyalgia; less potent in MDD due to mixed enantiomer activity
Duloxetine 1:10 Preferential 5-HT inhibition; approved for MDD, chronic pain, and anxiety
Venlafaxine 1:30 (at low doses) Dose-dependent NE/5-HT effects; R-enantiomer inhibits both transporters
Desvenlafaxine 1:10 Active metabolite of venlafaxine; similar profile to duloxetine

This compound exhibits a unique NE-preferential profile among SNRIs, which may enhance efficacy in MDD patients with symptoms like fatigue and psychomotor retardation . Preclinical studies show its NE inhibition potency is 50-fold higher than its enantiomeric counterpart (1R,2S-milnacipran), contributing to its clinical differentiation .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Comparison

Compound Half-Life (Hours) Bioavailability Metabolism Pathway Dosing Regimen
This compound 12 ~92% Renal excretion (58%) Once daily (ER)
Racemic Milnacipran 8–10 ~85% Renal (50–60%) Twice daily
Duloxetine 12–16 ~50% Hepatic (CYP2D6/1A2) Once daily
Venlafaxine 5–11 (IR), 7–13 (ER) 45% Hepatic (CYP2D6) Once daily (ER)

Levomilnacipran’s ER formulation provides stable plasma concentrations with a half-life (~12 hours) comparable to duloxetine but longer than racemic milnacipran. It undergoes minimal hepatic metabolism, reducing drug-drug interaction risks compared to CYP-dependent SNRIs like duloxetine .

Clinical Efficacy

Table 3: Efficacy Metrics in MDD

Compound NNT (Response) NNH (Discontinuation) Phase III Trial Outcomes
This compound 7–9 12–15 Significant improvement in MADRS vs. placebo
Duloxetine 6–8 10–12 Superior to placebo in 60% of trials
Venlafaxine ER 7–10 8–10 Higher remission rates vs. SSRIs

In four Phase III trials, levomilnacipran demonstrated robust efficacy (NNT = 7–9) and tolerability (NNH = 12–15), aligning with other SNRIs but with a distinct adverse event profile (e.g., lower incidence of nausea vs. venlafaxine) .

Regulatory and Therapeutic Indications

  • Racemic Milnacipran : Fibromyalgia (U.S., Australia); MDD (Europe, Japan) .
  • Duloxetine/Venlafaxine : Broad indications including MDD, chronic pain, and anxiety disorders .

Q & A

Q. How can researchers ethically design trials for this compound in vulnerable populations (e.g., geriatric MDD)?

  • Methodological Answer : Adopt geriatric-specific inclusion criteria (e.g., GDS-15 screening) and pharmacokinetic sub-studies to assess age-related clearance changes. Independent data monitoring committees (DMCs) should review safety endpoints (e.g., falls, orthostatic hypotension). Participant-reported outcomes (PROs) ensure patient perspectives inform risk-benefit assessments .

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